molecular formula C6H8N2O B1333219 3,4-Diaminophenol CAS No. 615-72-5

3,4-Diaminophenol

Cat. No. B1333219
CAS RN: 615-72-5
M. Wt: 124.14 g/mol
InChI Key: OVOZYARDXPHRDL-UHFFFAOYSA-N
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Patent
US05849759

Procedure details

To a solution of 4-amino-3-nitrophenol (25.0 g, 162 mmol) and methanol (300 mL) was added 10% Pd/C (300 mg). The reaction was placed under hydrogen and shaken for 12 hours. Afterward, 4N HCl (50 mL) was added. The mixture was then filtered through celite. The filtrate was concentrated to give 3,4-diaminophenol.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-])=O.Cl>[Pd].CO>[NH2:9][C:3]1[CH:4]=[C:5]([OH:8])[CH:6]=[CH:7][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
shaken for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC=1C=C(C=CC1N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.